molecular formula C17H27N3O6S B1662835 Meropenem trihydrate CAS No. 119478-56-7

Meropenem trihydrate

Cat. No.: B1662835
CAS No.: 119478-56-7
M. Wt: 401.5 g/mol
InChI Key: WCDAAZJSDNCCFU-NACOAMSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Meropenem trihydrate is a broad-spectrum carbapenem antibiotic . It is active against both Gram-positive and Gram-negative bacteria . The primary targets of Meropenem are the penicillin-binding proteins (PBPs) located within the bacterial cell wall .

Mode of Action

Meropenem exerts its action by readily penetrating bacterial cells and interfering with the synthesis of vital cell wall components . This interference occurs through the binding of Meropenem to PBPs, which are essential for bacterial cell wall synthesis . The binding inhibits the cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The bactericidal activity of Meropenem results from the inhibition of cell wall synthesis . By binding to PBPs, Meropenem prevents the normal synthesis of the cell wall in the bacteria, leading to osmotic instability and ultimately cell lysis and death .

Pharmacokinetics

Meropenem exhibits time-dependent bactericidal activity, which means that free-drug concentrations higher than the MIC for an adequate percentage of time in a dosing interval (%T>MIC) must be maintained for efficacy . Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment . In most patients, an initial loading dose of 2 g is administered, and dosage adjustments are made based on renal function .

Result of Action

The result of Meropenem’s action is the death of the bacterial cells . By inhibiting the synthesis of vital cell wall components, Meropenem causes the lysis of the bacterial cells, leading to their death .

Action Environment

The efficacy of Meropenem can be influenced by various environmental factors. For instance, pathophysiological changes such as extreme body weights in critically ill patients with severe infections may alter the pharmacokinetics of Meropenem, leading to treatment failure or toxicity . Therefore, understanding these characteristics for each patient is important in determining effective antibiotic dosing regimens .

Safety and Hazards

Meropenem is generally well-tolerated. The most common adverse events reported for meropenem were diarrhea, rash, and nausea/vomiting . It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and it is very toxic to aquatic life . Avoid driving or hazardous activity until you know how meropenem will affect you. Your reactions could be impaired .

Future Directions

Meropenem is one of the main antibiotics used in the clinical treatment of carbapenem-resistant Klebsiella pneumoniae (CRKP). The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .

Biochemical Analysis

Biochemical Properties

Meropenem trihydrate interacts with several enzymes and proteins. Its strongest affinities are towards penicillin-binding proteins (PBPs) 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus . The interaction with these PBPs inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach its PBP targets . By interfering with the synthesis of vital cell wall components, it leads to cell death . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition of cell wall biosynthesis leads to cell death . The bactericidal activity of Meropenem results from this inhibition of cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It penetrates into intra-abdominal tissues and peritoneal fluid within 1 hour, and median peak concentrations in bile and muscle are observed within 2–4 hours after administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In mice and rats, large intravenous doses of Meropenem (2200-4000 mg/kg) have been associated with ataxia, dyspnea, convulsions, and mortalities .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes primarily renal elimination, therefore, dosage adjustment is required for patients with renal impairment . It is metabolized into open ring metabolite UK-1a which is also microbiologically active .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It penetrates most body fluids and tissues rapidly after intravenous administration . It is also actively pumped back into the gut lumen by efflux transporters, particularly P-glycoprotein (P-gp), present in the gastrointestinal tract .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall where it binds to PBPs and inhibits the synthesis of vital cell wall components . This leads to cell death . The localization of Meropenem within the bacterial cell wall is crucial for its antibacterial activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Meropenem involves the formation of the beta-lactam ring and the addition of a thiomethyl group to the 5-membered ring. This is achieved through a series of reactions starting from 3-mercaptopropionic acid.", "Starting Materials": [ "3-mercaptopropionic acid", "Triethylamine", "Methyl acrylate", "Sodium hydride", "Dimethylformamide", "Chloroacetyl chloride", "Triethylamine", "Imipenem", "Sodium bicarbonate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "1. 3-mercaptopropionic acid is reacted with triethylamine and methyl acrylate to form a thioester intermediate.", "2. Sodium hydride is added to the thioester intermediate to form a carbanion intermediate.", "3. Chloroacetyl chloride is added to the carbanion intermediate to form a beta-lactam intermediate.", "4. Imipenem is reacted with the beta-lactam intermediate in the presence of triethylamine to form the penem intermediate.", "5. The penem intermediate is treated with sodium bicarbonate to form the carbapenem intermediate.", "6. Hydrogen peroxide is added to the carbapenem intermediate to form the thiomethylated carbapenem intermediate.", "7. The thiomethylated carbapenem intermediate is treated with sodium hydroxide and water to form Meropenem." ] }

CAS No.

119478-56-7

Molecular Formula

C17H27N3O6S

Molecular Weight

401.5 g/mol

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate

InChI

InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1

InChI Key

WCDAAZJSDNCCFU-NACOAMSHSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O

119478-56-7

physical_description

Solid

Pictograms

Irritant

solubility

Sparingly
5.63e+00 g/L

Synonyms

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
meropenem
Merrem
Penem
Ronem
SM 7338
SM-7338
SM7338

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meropenem trihydrate
Reactant of Route 2
Meropenem trihydrate
Reactant of Route 3
Meropenem trihydrate
Reactant of Route 4
Meropenem trihydrate
Reactant of Route 5
Meropenem trihydrate
Reactant of Route 6
Meropenem trihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.